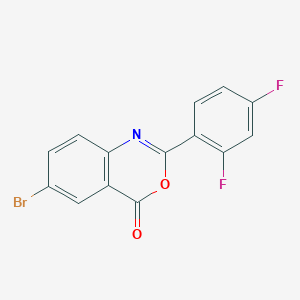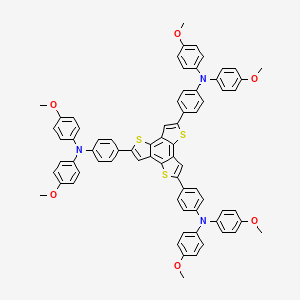
2,5,8-Tris(4-(bis(4-methoxyphenyl)amino)phenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzotrithiophene-4 (BTT-4) is a derivative of benzotrithiophene, a sulfur-rich compound known for its electron-donating properties. Benzotrithiophene-4 is characterized by the presence of a triphenylamine group at the 5,5′-position of the thiophene rings, which significantly influences its chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzotrithiophene-4 can be synthesized through a multi-step process involving the formation of benzotrithiophene tricarbaldehyde as an intermediate. The synthesis typically involves the following steps:
Formation of Benzotrithiophene Tricarbaldehyde: This is achieved by reacting benzene-1,2,4-trithiol with formaldehyde under acidic conditions.
Introduction of Triphenylamine Group: The triphenylamine group is introduced through a nucleophilic substitution reaction, where benzotrithiophene tricarbaldehyde reacts with triphenylamine under basic conditions.
Industrial Production Methods
Industrial production of Benzotrithiophene-4 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzotrithiophene-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the benzotrithiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and aryl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzotrithiophene derivatives.
Applications De Recherche Scientifique
Benzotrithiophene-4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Benzotrithiophene-4 derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of organic semiconductors and photovoltaic materials
Mécanisme D'action
The mechanism of action of Benzotrithiophene-4 involves its interaction with various molecular targets and pathways:
Electron Donor Properties: The compound acts as an electron donor, facilitating electron transfer reactions.
Interaction with Biological Targets: Benzotrithiophene-4 can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotrithiophene-1: Contains a methyl group at the 5,5′-position.
Benzotrithiophene-2: Contains a phenyl group at the 5,5′-position.
Benzotrithiophene-3: Contains a formyl group at the 5,5′-position
Uniqueness of Benzotrithiophene-4
Benzotrithiophene-4 is unique due to the presence of the triphenylamine group, which enhances its electron-donating properties and influences its chemical reactivity and stability. This makes it particularly suitable for applications in organic electronics and photovoltaic devices .
Propriétés
Formule moléculaire |
C72H57N3O6S3 |
|---|---|
Poids moléculaire |
1156.4 g/mol |
Nom IUPAC |
4-[9,14-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,4,6,9,11,14-hexaen-4-yl]-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C72H57N3O6S3/c1-76-58-31-19-52(20-32-58)73(53-21-33-59(77-2)34-22-53)49-13-7-46(8-14-49)67-43-64-70(82-67)65-44-68(47-9-15-50(16-10-47)74(54-23-35-60(78-3)36-24-54)55-25-37-61(79-4)38-26-55)84-72(65)66-45-69(83-71(64)66)48-11-17-51(18-12-48)75(56-27-39-62(80-5)40-28-56)57-29-41-63(81-6)42-30-57/h7-45H,1-6H3 |
Clé InChI |
AKPVNGUXSULUHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC4=C5C(=C6C(=C4S3)C=C(S6)C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C=C(S5)C1=CC=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
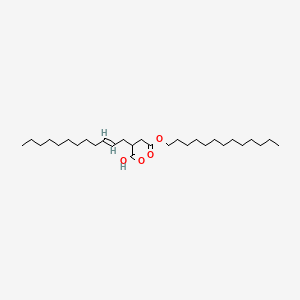
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
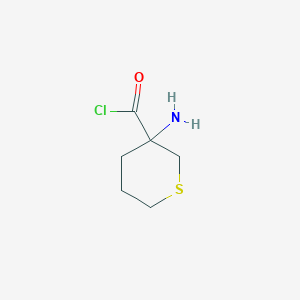

![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
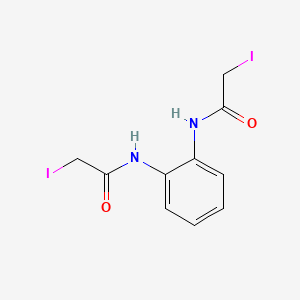

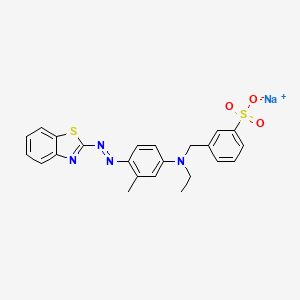
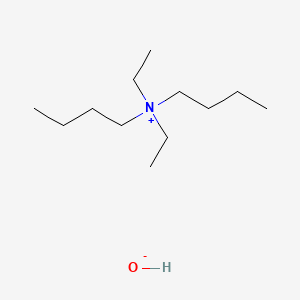
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
